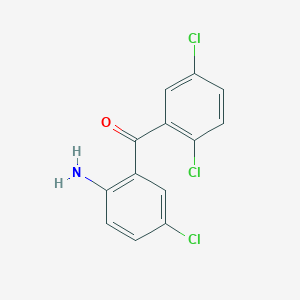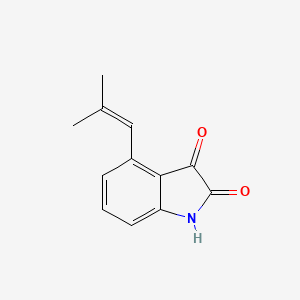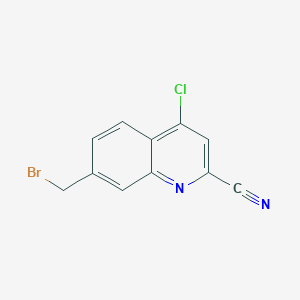![molecular formula C16H15BrN2O B8381726 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B8381726.png)
4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The unique structure of 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole makes it a compound of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethyl-1H-benzimidazole and benzyl bromide.
Bromination: The 6-position of the benzimidazole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Benzyloxylation: The brominated intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to introduce the benzyloxy group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group or reduced to a benzyl group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted benzimidazoles with various functional groups.
- Oxidized or reduced derivatives of the benzyloxy group.
- Coupled products with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It may inhibit enzyme activity, disrupt cellular signaling pathways, or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1H-benzimidazole: Lacks the benzyloxy and dimethyl groups, making it less versatile in chemical reactions.
4-Benzyloxy-1H-benzimidazole: Lacks the bromine and dimethyl groups, affecting its reactivity and biological activity.
1,2-Dimethyl-1H-benzimidazole: Lacks the benzyloxy and bromine groups, limiting its applications in coupling reactions.
Uniqueness: 4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole is unique due to the presence of both the benzyloxy and bromine groups, which enhance its reactivity and potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C16H15BrN2O |
|---|---|
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
6-bromo-1,2-dimethyl-4-phenylmethoxybenzimidazole |
InChI |
InChI=1S/C16H15BrN2O/c1-11-18-16-14(19(11)2)8-13(17)9-15(16)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
ROOGMVHRUZDOPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C)C=C(C=C2OCC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B8381653.png)
![Dibenzo[b,e][1,4]oxazepin-11(5H)-one](/img/structure/B8381677.png)
![[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8381693.png)
![1,2-dihydro-2,2,3-trimethyl-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one](/img/structure/B8381699.png)









